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Allylamine, N-ethyl-2-methyl-N-nitroso-

Cat. No.: B13413466
CAS No.: 68630-39-7
M. Wt: 128.17 g/mol
InChI Key: VUAGLJHHBPCNDX-UHFFFAOYSA-N
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Description

Significance of N-Ethyl-2-methyl-N-nitroso-allylamine in Contemporary Chemical and Biological Sciences

N-Ethyl-2-methyl-N-nitroso-allylamine, also known by the synonym ethyl-N-(2-methylallyl) N-nitroso amine (EMANA), holds particular significance in the context of environmental and food safety. mdpi.comresearchgate.net Its primary relevance stems from its presence as a by-product in the manufacturing process of the dinitroaniline herbicide, ethalfluralin (B166120). mdpi.comresearchgate.netepa.gov The large-scale global application of such agrochemicals makes the elimination of N-nitrosamine impurities a priority for both manufacturers and regulatory bodies. mdpi.comresearchgate.net

The mutagenic potential of N-nitrosamines is a key area of concern, and it has been suggested that this potential increases with the number of available α-hydrogens in the chemical structure. researchgate.net Research into drug-nitrite reaction products indicates that pesticide-derived nitrosamines could be more potent genotoxic agents than some well-studied N-nitroso compounds that are classified as probable human carcinogens by the International Agency for Research on Cancer (IARC). researchgate.netontosight.ai

From a chemical science perspective, the study of N-Ethyl-2-methyl-N-nitroso-allylamine contributes to the broader understanding of N-nitroso compound formation, stability, and degradation. The development of sensitive and robust analytical methods for its detection and quantification in complex matrices like pesticide formulations is a significant challenge and an active area of research. mdpi.comresearchgate.net These analytical endeavors are crucial for monitoring and controlling the levels of such impurities in commercial products. mdpi.comresearchgate.net

Table 1: Chemical and Physical Properties of N-Ethyl-2-methyl-N-nitroso-allylamine

Property Value
Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
IUPAC Name N-but-3-en-2-yl-N-ethylnitrous amide
CAS Number 68630-39-7

| Synonyms | N-Ethyl-N-(2-methylallyl)-N-nitrosamine, EMANA |

This data is compiled from the PubChem database. nih.gov

Historical Perspectives on N-Nitroso Compound Investigation and Their Relevance to Allylamine (B125299) Derivatives

The investigation of N-nitroso compounds dates back to the mid-20th century, with the discovery of their carcinogenic properties. In 1956, it was observed that rats fed N-nitroso compounds developed high rates of cancer, establishing them as potent carcinogens. nih.gov This discovery spurred extensive research into their occurrence, formation, and biological mechanisms. Historically, much of the focus was on N-nitrosamines found in cured meats, tobacco smoke, and certain industrial processes. nih.govdelaware.govnih.gov

The first major indication of N-nitroso compounds as an environmental hazard came in 1965 when N-nitrosodimethylamine (NDMA) in spoiled herring was identified as the cause of acute liver toxicity in Norwegian sheep. food.gov.uk This event highlighted the potential for N-nitrosamine formation in food products treated with nitrites. food.gov.uk Subsequently, a significant body of research in the 1970s and 1980s focused on the analysis of N-nitroso compounds in various foods. nih.gov

The concern over N-nitroso compounds as contaminants in pesticides is a more recent development in this historical timeline. Unexpectedly high levels of N-nitrosoalkylamine residues in several pesticide products prompted the U.S. Environmental Protection Agency (EPA) to conduct surveys in the late 1970s. researchgate.net These investigations considered contamination through industrial process formation, in situ nitrosation within containers, and the use of contaminated amines in manufacturing. researchgate.net The identification of N-Ethyl-2-methyl-N-nitroso-allylamine as an impurity in ethalfluralin is a contemporary example of this ongoing issue. mdpi.comresearchgate.netepa.gov Toxicological studies on ethalfluralin utilized a washed technical chemical to reduce the concentration of this nitrosamine (B1359907) contaminant, indicating an early awareness of its potential impact. epa.gov

Current Research Trajectories and Future Outlook for N-Ethyl-2-methyl-N-nitroso-allylamine Studies

Current research on N-Ethyl-2-methyl-N-nitroso-allylamine is predominantly driven by regulatory concerns regarding its presence as an impurity in pesticides. mdpi.comresearchgate.net A primary focus is the development and validation of advanced analytical methodologies for its detection and quantification. mdpi.comresearchgate.net Techniques such as gas chromatography (GC) combined with mass spectrometry (MS) in various modes (e.g., Selective Ion Monitoring - SIM, tandem MS/MS) and different ionization techniques (Electron Ionization - EI, Positive Chemical Ionization - PCI) are being explored to achieve the necessary sensitivity and selectivity in complex formulations. mdpi.comresearchgate.net The development of methods with low limits of quantification (LOQ) is crucial for enforcing regulatory limits, such as the maximum concentration of 1 µg g⁻¹ for N-nitrosamines in technical active substances set by the European Food Safety Authority (EFSA). mdpi.comresearchgate.net

Table 2: Analytical Approaches for the Determination of N-Ethyl-2-methyl-N-nitroso-allylamine (EMANA) in Ethalfluralin Formulations

Analytical Technique Sample Preparation Key Findings
GC-SIM "Dilute and Shoot" Suitable for high concentrations (>90 μg g⁻¹)

| SPE and GC-MS/MS (PCI) | Solid Phase Extraction (SPE) | Required for low concentrations and high matrix interference; achieved an LOQ of 0.33 μg g⁻¹ |

This data is based on a 2023 study on EMANA in ethalfluralin formulations. mdpi.comresearchgate.net

The future outlook for research on N-Ethyl-2-methyl-N-nitroso-allylamine and similar compounds will likely involve several key trajectories. There is a pressing need for detailed toxicological and carcinogenicity studies specifically on this compound to accurately assess its health risks. While the broader class of N-nitrosamines is known to be carcinogenic, compound-specific data is essential for robust risk assessment. delaware.gov

Future research will also likely focus on:

Metabolism and Bioactivation: Understanding how N-Ethyl-2-methyl-N-nitroso-allylamine is metabolized in biological systems and whether it forms reactive intermediates that can damage DNA.

Mitigation Strategies: Investigating methods to prevent the formation of this nitrosamine during the manufacturing of ethalfluralin and other relevant products.

Broader Screening: Expanding the screening for this and other N-nitroso impurities in a wider range of pesticides and other agricultural chemicals.

Regulatory Harmonization: Continued efforts by international regulatory agencies to establish consistent guidelines and acceptable intake limits for N-nitrosamine impurities in various products. theanalyticalscientist.comnih.govresearchgate.net

The ongoing advancements in analytical instrumentation will undoubtedly play a crucial role in enabling more sensitive and widespread monitoring of such contaminants, contributing to enhanced public health protection. scientifiq.ainih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O B13413466 Allylamine, N-ethyl-2-methyl-N-nitroso- CAS No. 68630-39-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68630-39-7

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

N-but-3-en-2-yl-N-ethylnitrous amide

InChI

InChI=1S/C6H12N2O/c1-4-6(3)8(5-2)7-9/h4,6H,1,5H2,2-3H3

InChI Key

VUAGLJHHBPCNDX-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)C=C)N=O

Origin of Product

United States

Synthetic Methodologies and Formation Pathways of N Ethyl 2 Methyl N Nitroso Allylamine

Direct Nitrosation Reactions for N-Ethyl-2-methyl-N-nitroso-allylamine Synthesis

Direct nitrosation is the most common pathway for the formation of N-nitrosamines. veeprho.com This process requires a nitrosatable amine source, a nitrosating agent, and conditions that facilitate the reaction. pharmaexcipients.com The synthesis of N-Ethyl-2-methyl-N-nitroso-allylamine would typically involve the reaction of its secondary amine precursor, N-ethyl-2-methylallylamine, with a suitable nitrosating agent. ontosight.ai

The reactivity of an amine towards nitrosation is highly dependent on its structure and basicity. Secondary amines, such as the precursor for the title compound, are generally the most reactive class of amines for the formation of stable N-nitrosamines. europa.eunih.govcir-safety.org Primary amines also react but form unstable diazonium ions, while tertiary amines react much more slowly via a process of nitrosative dealkylation. veeprho.comeuropa.eunih.gov

The key factors influencing the reactivity of the precursor N-ethyl-2-methylallylamine include:

Amine Order: As a secondary amine, it is highly susceptible to nitrosation. nih.gov

Basicity (pKa): The nitrosation reaction occurs on the unprotonated, free amine, which acts as a nucleophile. europa.eu The rate of reaction is therefore dependent on the concentration of this free amine. Amines with higher pKa values will be more protonated at a given acidic pH, reducing the concentration of the reactive species and slowing the reaction rate. freethinktech.com

Steric Hindrance: The alkyl and allyl groups attached to the nitrogen (ethyl and 2-methylallyl) can sterically hinder the approach of the nitrosating agent, potentially affecting the reaction rate compared to less substituted amines.

Electronic Effects: The electron-donating nature of the alkyl groups on the nitrogen atom enhances its nucleophilicity, making it reactive towards electrophilic nitrosating agents.

A variety of nitrosating agents can be employed for the synthesis of N-nitrosamines. The choice of agent often depends on the desired reaction conditions (e.g., aqueous vs. organic solvent) and the reactivity of the amine precursor. cir-safety.orgnih.gov The efficacy of these agents is linked to their ability to generate an electrophilic nitroso species, such as the nitrosonium ion (NO⁺). libretexts.orgwikipedia.org

Nitrosating AgentTypical Formation/UseCharacteristics & Efficacy
**Nitrous Acid (HNO₂) / Nitrite (B80452) Salts (e.g., NaNO₂) **Formed in situ by acidifying an aqueous solution of a nitrite salt. libretexts.orgwikipedia.orgMost common method. Efficacy is highly pH-dependent. In aqueous solutions, two molecules of HNO₂ form the active nitrosating agent, dinitrogen trioxide (N₂O₃). europa.eu Sodium nitrite is a widely used and efficient reagent. bohrium.comresearchgate.net
Dinitrogen Trioxide (N₂O₃) Can be generated from nitrite acidification or used directly. researchgate.netnih.govA powerful and highly reactive nitrosating agent with good atom economy. researchgate.net It can effectively nitrosate secondary amines in both aqueous and organic solutions. nih.gov
Dinitrogen Tetroxide (N₂O₄) A strong oxidizing and nitrosating agent.Can nitrosate amines, but the reaction can be complex. In the presence of nitric oxide (NO), N₂O₄ can lead to significant nitrosamine (B1359907) formation. tandfonline.com
Nitrosyl Halides (e.g., NOCl, NOBr) Used in organic solvents. nih.govEfficient nitrosating agents, considered carriers of the nitrosonium ion. Nitrosyl bromide is significantly more reactive than nitrosyl thiocyanate. nih.govlookchem.com
Nitrosonium Salts (e.g., NOBF₄, NOPF₆) Used in organic solvents. nih.govPowerful nitrosating agents that provide a direct source of the nitrosonium ion (NO⁺). wikipedia.org
Alkyl Nitrites (e.g., tert-Butyl Nitrite) Used as nitrosating agents in organic media under mild conditions. nih.govEffective for N-nitrosation of secondary amines in non-aqueous environments. researchgate.net
Electrochemical Methods Anodic oxidation of nitrite salts (e.g., KNO₂, NaNO₂). researchgate.netaminer.orgA modern, acid-free approach with good functional group tolerance. The process generates reactive nitrogen species from nitrite. researchgate.netaminer.org

The yield and selectivity of the nitrosation of N-ethyl-2-methylallylamine are critically dependent on the reaction conditions.

pH: The pH of the reaction medium is one of the most crucial factors in aqueous nitrosation. The rate of nitrosation for secondary amines typically shows a maximum at a pH of approximately 2.5-3.4. freethinktech.com This peak represents a compromise: lower pH values increase the concentration of the active nitrosating species (like N₂O₃), but also increase the protonation of the amine, reducing the concentration of its reactive nucleophilic form. europa.eu At pH values above 7, the reaction is generally slower, although it can be catalyzed by species like formaldehyde (B43269). freethinktech.comusp.org

Solvent Systems: The choice of solvent can significantly impact the reaction rate.

Aqueous Systems: The standard medium for reactions involving acidified nitrite.

Organic Solvents: Nitrosation can be much faster in organic solvents like chloroform, benzene, or dioxane compared to aqueous buffers. jst.go.jp This is attributed to the suppression of the ionization of nitrous acid, thereby increasing the concentration of the active nitrosating agent. jst.go.jp

Micellar Systems: Cationic micelles have been shown to catalyze the nitrosation of aliphatic secondary amines, with observed rate enhancements of up to 100-fold. rsc.org This effect is partly due to the stabilization of the transition state and a lowering of the amine precursor's pKa at the micelle-water interface. rsc.org

Temperature: The rate of N-nitrosamine formation generally increases with temperature. freethinktech.com Studies on the stability of drug products have shown that storage at elevated temperatures (e.g., 40°C or 60°C) can substantially increase the formation of nitrosamine impurities, partly by increasing the amount of available nitrite from degradation processes. nih.govresearchgate.net Conversely, refrigeration can slow down the formation rate. freethinktech.com However, if nitrosating agents and amine precursors are effectively controlled during manufacturing, temperature increases during storage may not necessarily lead to impurity formation. dergipark.org.tr

The mechanism of N-nitrosation of a secondary amine like N-ethyl-2-methylallylamine involves an electrophilic attack on the lone pair of electrons of the amine nitrogen. qorganica.com The specific electrophilic species depends on the reaction conditions.

In the most common scenario using acidified sodium nitrite, a series of equilibria are established in the aqueous solution:

Formation of Nitrous Acid: The nitrite ion (NO₂⁻) is protonated by acid to form nitrous acid (HNO₂). libretexts.org NO₂⁻ + H⁺ ⇌ HNO₂

Formation of Dinitrogen Trioxide: Two molecules of nitrous acid can reversibly dehydrate to form dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent. europa.eunih.govrsc.org 2 HNO₂ ⇌ N₂O₃ + H₂O

Formation of Nitrosonium Ion: Nitrous acid can be further protonated, followed by the loss of a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺). libretexts.orgwikipedia.org HNO₂ + H⁺ ⇌ H₂O⁺-NO ⇌ H₂O + NO⁺

The secondary amine (R₂NH), being a nucleophile, then attacks one of these electrophilic nitrosating agents (N₂O₃ or NO⁺).

Attack on N₂O₃: The unprotonated amine attacks N₂O₃, leading to the formation of the N-nitrosamine and the release of a nitrite ion. europa.eu R₂NH + N₂O₃ → R₂N-NO + HNO₂

Attack on NO⁺: The amine attacks the nitrosonium cation, followed by deprotonation of the resulting intermediate to yield the final N-nitrosamine product. wikipedia.org R₂NH + NO⁺ → R₂N⁺H-NO → R₂N-NO + H⁺

In non-aqueous or gas-phase systems, alternative mechanisms, including free-radical pathways involving nitrogen dioxide (NO₂) and nitric oxide (NO), have also been proposed. nist.gov

Indirect Routes and Novel Synthetic Approaches to N-Ethyl-2-methyl-N-nitroso-allylamines

Beyond direct nitrosation, N-nitrosamines can also be formed through other pathways, such as transnitrosation.

Transnitrosation is a process where a nitroso group is transferred from one molecule (a nitroso donor) to another (a nitroso acceptor). sci-hub.se The formation of N-nitrosamines from secondary amines and a nitrosating agent is a reversible reaction. sci-hub.sersc.org Consequently, a pre-formed N-nitrosamine or another N-nitroso compound can act as a nitrosating agent itself, transferring its -NO group to a more reactive or more concentrated amine. wikipedia.org

R₂N-NO (Donor) + R'₂NH (Acceptor) ⇌ R₂NH + R'₂N-NO (Product)

This reaction is relevant in scenarios where N-ethyl-2-methylallylamine might be present in a mixture containing other N-nitroso compounds. The reaction can be catalyzed by acid and various nucleophiles. sci-hub.sersc.org The equilibrium position generally favors the formation of the nitrosamine from the more basic amine. This pathway represents a potential indirect route to the formation of N-Ethyl-2-methyl-N-nitroso-allylamine if its precursor amine is introduced into a system already containing other N-nitroso species.

Transition-Metal Catalysis in Allylamine (B125299) Derivatization for N-Nitroso Incorporation

Transition-metal catalysis offers powerful tools for the formation of C-N and N-N bonds, and in principle, can be applied to the synthesis of N-nitrosamines from allylamine derivatives. While direct transition-metal-catalyzed N-nitrosation of secondary amines is not a widely established method, related transformations provide insights into potential synthetic routes. For instance, transition metals are known to catalyze the amination of allylic compounds, which could be a preliminary step to introduce the required amine functionality before nitrosation.

Research in this area has often focused on the reactions of N-nitrosoanilines, where the nitroso group can act as a directing group for C-H activation. nih.gov For aliphatic and unsaturated systems like N-ethyl-2-methylallylamine, transition-metal catalysis could potentially proceed through different mechanisms. One hypothetical pathway could involve the formation of a metal-nitrosyl complex that then transfers the NO group to the amine. Another possibility is the metal-catalyzed activation of the amine N-H bond, facilitating its reaction with a nitrosating agent.

The choice of metal catalyst and ligands would be crucial in controlling the reactivity and preventing undesired side reactions, such as hydrogenation or isomerization of the allyl group. Potential catalysts could include complexes of palladium, rhodium, copper, or iron, which are known to be active in a variety of nitrogen-centered bond-forming reactions.

Table 1: Potential Transition-Metal Catalysts for N-Nitroso Incorporation

Catalyst System Potential Reaction Key Considerations
Palladium(II) complexes Allylic amination followed by nitrosation Control of regioselectivity in the amination step.
Rhodium(I) complexes Catalytic N-H insertion with a nitroso source Compatibility of the catalyst with the nitrosating agent.

It is important to note that the application of these methods specifically for the synthesis of N-Ethyl-2-methyl-N-nitroso-allylamine is not well-documented in publicly available literature, and further research would be needed to establish their feasibility and efficiency.

Electrochemical and Photochemical Methods for N-Nitrosamine Generation

Electrochemical and photochemical methods represent greener and often milder alternatives to traditional chemical synthesis for the generation of N-nitrosamines. nih.gov These techniques can offer high selectivity and avoid the use of harsh reagents.

Electrochemical Synthesis:

Electrochemical methods for N-nitrosation typically involve the anodic oxidation of a secondary amine in the presence of a nitrite source. nih.govcardiff.ac.uk The process generates a highly reactive intermediate that readily reacts with the amine to form the corresponding N-nitrosamine. A key advantage of this method is the in situ generation of the nitrosating species, which can be controlled by adjusting the applied potential and current.

For the synthesis of N-Ethyl-2-methyl-N-nitroso-allylamine, the electrochemical approach would involve the electrolysis of a solution containing N-ethyl-2-methylallylamine and a nitrite salt, such as sodium nitrite. The reaction can be carried out in various solvents, and the efficiency can be influenced by the electrode material and the supporting electrolyte.

Photochemical Synthesis:

Photochemical methods for N-nitrosamine formation often utilize the photolytic cleavage of a suitable precursor to generate a nitrosating agent in situ. For example, the photolysis of alkyl nitrites can produce nitric oxide (NO), which can then react with amines in the presence of oxygen to form N-nitrosamines. Another approach involves the use of photosensitizers to promote the reaction between an amine and a nitroso source.

The application of photochemical methods to N-ethyl-2-methylallylamine would require careful selection of the light source and reaction conditions to avoid unwanted side reactions, such as polymerization or degradation of the allylic double bond.

Oxidative Approaches for N-Nitrosamine Synthesis

Oxidative methods for N-nitrosamine synthesis involve the oxidation of the secondary amine in the presence of a nitrogen source that can be converted into a nitroso group. These methods can be advantageous as they may not require the direct use of traditional nitrosating agents like nitrous acid.

One common oxidative approach is the use of a metal catalyst in the presence of an oxidant and a nitrogen source. For instance, copper-catalyzed oxidative N-nitrosation of secondary amines with nitromethane (B149229) under an oxygen atmosphere has been reported. This method allows for the formation of N-nitrosamines under relatively mild conditions.

Another oxidative strategy involves the use of strong oxidizing agents to generate a reactive nitrogen species from a precursor. The choice of oxidant is critical to ensure selective formation of the N-nitrosamine without significant degradation of the starting amine or the product.

Precursor Chemistry and Amine Structure-Reactivity Relationships in N-Ethyl-2-methyl-N-nitroso-allylamine Formation

The formation of N-Ethyl-2-methyl-N-nitroso-allylamine is fundamentally governed by the reactivity of its precursor, N-ethyl-2-methylallylamine, towards various nitrosating species. The steric and electronic properties of the alkyl and allyl substituents on the nitrogen atom play a crucial role in determining the rate and outcome of the nitrosation reaction.

Reactivity of N-Ethyl-2-methylallylamine and Related Allylamine Derivatives to Nitrosating Species

The most common method for the synthesis of N-nitrosamines is the reaction of a secondary amine with a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite and a strong acid. ontosight.ai The reactivity of N-ethyl-2-methylallylamine towards nitrosating species is influenced by the nucleophilicity of the nitrogen atom. The presence of two alkyl groups (ethyl and 2-methylallyl) on the nitrogen atom increases its electron density through inductive effects, making it a reasonably good nucleophile.

However, theoretical studies have suggested that amines with unsaturated groups, such as allylamines, may exhibit lower reactivity in N-nitrosation reactions compared to saturated dialkylamines. nih.gov This could be attributed to the electron-withdrawing nature of the sp²-hybridized carbon atoms of the allyl group, which can slightly reduce the nucleophilicity of the nitrogen atom.

Steric and Electronic Effects of Alkyl Substituents on Nitrosation Rates and Regioselectivity

The rate of N-nitrosation is highly sensitive to the steric and electronic environment around the nitrogen atom.

Steric Effects:

The bulkiness of the substituents on the amine can significantly hinder the approach of the nitrosating agent, thereby decreasing the reaction rate. In the case of N-ethyl-2-methylallylamine, the ethyl group is relatively small. The 2-methylallyl group, however, introduces some steric bulk, particularly due to the methyl group at the 2-position of the allyl chain. This steric hindrance can influence the rate of nitrosation compared to less substituted allylamines. Computational studies on a range of secondary amines have shown that even with sterically hindered groups, the activation energies for N-nitrosation are relatively low, suggesting the reaction is likely to occur if the reactants can come into contact. elifesciences.org

Electronic Effects:

Regioselectivity:

For unsymmetrical secondary amines like N-ethyl-2-methylallylamine, nitrosation occurs at the single secondary nitrogen atom, so regioselectivity with respect to the nitrogen is not a factor. However, the presence of the double bond in the allyl group could potentially lead to side reactions under certain nitrosating conditions, although N-nitrosation is generally the favored pathway for secondary amines.

Table 2: Predicted Relative Reactivity of N-Ethyl-2-methylallylamine in N-Nitrosation

Feature Effect on Nitrosation Rate Rationale
Electronic Effect Moderate to High Reactivity The electron-donating nature of the ethyl and 2-methylallyl groups increases the nucleophilicity of the nitrogen atom.
Steric Effect Slightly Decreased Reactivity The 2-methylallyl group introduces some steric hindrance around the nitrogen atom, potentially slowing the reaction compared to less bulky amines.

| Unsaturated Group | Potentially Decreased Reactivity | The presence of the allyl group may slightly reduce the nitrogen's nucleophilicity compared to saturated analogues. |

Reaction Mechanisms and Chemical Reactivity of N Ethyl 2 Methyl N Nitroso Allylamine

Fundamental Reactivity of the N-Nitroso Functional Group

The N-nitroso group (-N=O) is a versatile functional group that significantly influences the reactivity of the molecule to which it is attached. britannica.com Its structure is best described as a resonance hybrid, which imparts a partial double bond character to the N-N bond, leading to hindered rotation. nih.gov This structural feature can result in the existence of geometric isomers.

N-nitroso compounds can react with electrophiles at the oxygen atom, forming O-substituted hydroxydiazenium salts. nih.govacs.org Conversely, they are susceptible to nucleophilic attack at the nitroso-nitrogen by strong nucleophiles like organolithium and Grignard reagents. nih.gov

Under acidic conditions, N-nitrosamines can undergo denitrosation, a reaction that cleaves the N-N bond to regenerate the corresponding secondary amine. nih.govsci-hub.se This process can be accelerated by the presence of nucleophiles. nih.gov Photochemical excitation of N-nitrosamines can lead to the homolytic cleavage of the N-N bond, generating an aminium radical and nitric oxide, which can participate in various addition reactions. acs.org

Allylic C-H Activation and Functionalization Mediated by N-Nitroso Allylamine (B125299) Motifs

The direct functionalization of allylic C-H bonds is a powerful strategy in organic synthesis, offering an atom-economical alternative to traditional methods that require pre-functionalized substrates. rsc.orgresearchgate.net The N-nitroso group in allylamine structures can play a crucial role in mediating such transformations. While much of the research in this area has focused on metal-catalyzed processes, the inherent reactivity of the nitroso group can also be harnessed. rsc.orgnih.gov

In the context of N-nitroso allylamines, the nitroso group can act as an internal oxidant or participate in intramolecular rearrangements that facilitate the activation of a neighboring allylic C-H bond. This activation can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, transition metal catalysts, particularly those from Group IX (cobalt, rhodium, and iridium), have been shown to be effective in catalyzing the allylic C-H functionalization of various olefins. rsc.org These reactions often proceed through a π-allyl metal intermediate. The presence of a directing group, such as the N-nitroso moiety in N-nitrosoanilines, can guide the metal catalyst to a specific C-H bond, enabling regioselective functionalization. frontiersin.orgnih.govnih.govbohrium.comresearchgate.net

Ene-Type Reactions and Cycloaddition Chemistry of N-Nitroso Allylamine Compounds

N-nitroso compounds are highly reactive enophiles and dienophiles, readily participating in ene reactions and Diels-Alder cycloadditions. acs.orgacs.orgnih.govnih.govwikipedia.org These reactions provide efficient routes for the formation of new C-N and C-O bonds and are valuable tools for the synthesis of complex nitrogen-containing molecules.

The nitroso-ene reaction is a powerful method for the direct and selective functionalization of allylic C-H bonds. acs.orgacs.orgnih.gov It involves the reaction of an alkene having an allylic hydrogen with a nitroso compound, resulting in the formation of an N-allylhydroxylamine. acs.orgrsc.orgnd.edu This reaction can be performed both intermolecularly and intramolecularly. ucl.ac.uklboro.ac.ukresearchgate.net

In an intramolecular nitroso-ene reaction involving a compound like N-ethyl-2-methyl-N-nitroso-allylamine, the nitroso group would react with the allylic C-H bond of the same molecule, leading to the formation of a cyclic hydroxylamine. ucl.ac.ukresearchgate.net The feasibility and outcome of such a reaction would depend on the length of the carbon chain connecting the nitroso group and the double bond, which influences the stability of the transition state.

Intermolecular nitroso-ene reactions, where the N-nitroso allylamine reacts with an external alkene, are also possible. The reactivity of the nitroso compound can be enhanced by attaching electron-withdrawing groups. acs.org Theoretical studies suggest that most nitroso-ene reactions proceed through a stepwise mechanism involving a polarized diradical intermediate, although concerted pathways have been proposed in specific cases. rsc.orgrsc.orgnih.govnih.gov

The nitroso-ene reaction can exhibit high levels of regioselectivity and stereoselectivity. acs.orgacs.orgnih.gov The regioselectivity is often governed by steric and electronic factors, with the nitroso group typically abstracting a hydrogen atom from the more substituted end of the double bond. acs.orgrsc.org

Achieving enantioselectivity in nitroso-ene reactions is a significant area of research. nih.govresearchgate.net Chiral auxiliaries on the nitroso compound or the use of chiral catalysts can induce asymmetry in the product. nih.gov For instance, copper(I)-bisphosphine complexes have been used as catalysts in enantioselective nitroso-ene reactions, albeit with moderate success in some cases. nih.gov Biocatalytic approaches, using enzymes like laccases or peroxidases to generate the reactive nitroso species in situ, have also shown promise for enantioselective C-N bond formation. researchgate.netchemrxiv.orgresearchgate.net

Oxidative Coupling Reactions Involving N-Nitrosoanilines and Allylic Substrates

Recent advancements have demonstrated the utility of N-nitrosoanilines as directing groups in transition metal-catalyzed C-H activation and oxidative coupling reactions. frontiersin.orgnih.govnih.govbohrium.comresearchgate.net Rhodium(III) catalysis, in particular, has been successfully employed for the ortho-C-H functionalization of N-nitrosoanilines with various coupling partners, including allylic alcohols. frontiersin.orgnih.govnih.govbohrium.comresearchgate.net

These reactions typically proceed via a cyclometalated intermediate, where the N-nitroso group coordinates to the metal center and directs the activation of a nearby C-H bond. The subsequent reaction with an allylic substrate leads to the formation of a new C-C bond and the introduction of a functionalized alkyl chain at the ortho position of the aniline (B41778) ring. This methodology has been shown to tolerate a wide range of functional groups and provides an efficient route to highly functionalized N-nitroso compounds. frontiersin.orgnih.gov

The table below summarizes the yields of various oxidative coupling products obtained from the reaction of substituted N-nitroso N-alkyl anilines with allyl alcohol, as reported in a study on rhodium(III)-catalyzed C-H functionalization. researchgate.net

N-Nitroso N-Alkyl Aniline SubstituentProduct Yield (%)
H81
4-Me79
4-iPr80
4-F82
4-Cl85
4-Br84
4-CF375
4-CN73
4-COOMe78
4-Ac76
3-F75
2-Me76

Reductive Transformations and Denitrosation Reactions of N-Ethyl-2-methyl-N-nitroso-allylamine

The N-nitroso group can be readily reduced to the corresponding hydrazine (B178648) or completely removed through denitrosation. nih.govsci-hub.seresearchgate.netacs.org A variety of reducing agents can effect the reduction of N-nitrosamines to 1,1-disubstituted hydrazines, including zinc dust in acetic acid and catalytic hydrogenation over palladium, platinum, or rhodium catalysts. nih.govacs.org

Denitrosation, the cleavage of the N-N bond to regenerate the parent secondary amine, is a key transformation of N-nitrosamines. sci-hub.senih.govnih.govnih.gov This reaction is typically carried out under acidic conditions and can be facilitated by various reagents. sci-hub.segoogle.com For example, a mixture of ethanethiol (B150549) and p-toluenesulfonic acid has been reported as a mild and efficient system for the denitrosation of aryl-N-nitrosamines. thieme-connect.com The reaction proceeds at room temperature and tolerates a range of functional groups. thieme-connect.com

The table below shows the efficiency of this denitrosation method for various N-nitroso-N-alkylanilines. thieme-connect.com

Alkyl Group on AnilineReaction Time (h)Yield (%)
Methyl389
Ethyl385
n-Propyl388
n-Butyl386

In biological systems, the denitrosation of N-nitrosamines can be catalyzed by microsomal enzymes, such as cytochrome P-450. nih.govnih.gov This metabolic pathway is often coupled with the oxidative dealkylation of the nitrosamine (B1359907). nih.gov Reductive denitrosation can also occur, for instance, through the action of sodium hydrosulfite, although the outcome of this reaction can be highly dependent on the structure of the N-nitroso compound. umich.edu Additionally, NADPH-P450 reductase can catalyze the reduction of N-nitroso compounds. nih.gov

Kinetic and Mechanistic Studies of N-Ethyl-2-methyl-N-nitroso-allylamine Chemical Transformations

While specific kinetic data for N-Ethyl-2-methyl-N-nitroso-allylamine is not extensively available in public literature, the general principles of N-nitrosamine reactivity provide a framework for understanding its chemical transformations. The decomposition and reaction rates of N-nitrosamines are highly dependent on conditions such as pH, temperature, and the presence of nucleophiles or catalysts.

For many N-nitrosamines, decomposition in acidic conditions is a key transformation pathway. This process, known as protolytic denitrosation, involves the protonation of the nitroso group, making the N-N bond susceptible to cleavage. The rate of this reaction is often accelerated by the presence of nucleophiles that can trap the released nitrosonium ion.

Photolytic cleavage is another important transformation for N-nitrosamines. Exposure to ultraviolet (UV) radiation can induce the homolytic cleavage of the N-N bond, generating an amino radical and a nitric oxide radical. The kinetics of this process can vary depending on the solvent and the concentration of the nitrosamine.

Identification of Reactive Intermediates and Transition States

The biological activity of N-nitrosamines is intrinsically linked to the formation of highly reactive intermediates. The primary mechanism for the metabolic activation of many dialkylnitrosamines involves enzymatic α-hydroxylation by cytochrome P450 enzymes. nih.gov This initial oxidation step is critical and leads to the formation of an unstable α-hydroxy-nitrosamine.

For N-Ethyl-2-methyl-N-nitroso-allylamine, α-hydroxylation can occur on either the ethyl or the 2-methylallyl group. Following this hydroxylation, the intermediate is expected to spontaneously decompose. This decomposition pathway is thought to proceed through a diazonium ion intermediate, which is a potent alkylating agent. nih.gov The formation of this electrophilic species is a key step in the mechanism of carcinogenicity for many N-nitrosamines, as it can react with nucleophilic sites on cellular macromolecules like DNA.

Computational studies on simpler N-nitrosamines have been employed to model the transition states involved in their decomposition and rearrangement reactions. rsc.org These theoretical calculations help to elucidate the energy barriers and geometries of the transient species formed during these chemical transformations. rsc.org While specific transition state calculations for N-Ethyl-2-methyl-N-nitroso-allylamine are not readily found, analogies can be drawn from studies on similar N-nitrosamine structures.

Table 1: Postulated Reactive Intermediates in the Transformation of N-Ethyl-2-methyl-N-nitroso-allylamine

PrecursorActivating StepIntermediateSubsequent Reaction
N-Ethyl-2-methyl-N-nitroso-allylamineEnzymatic α-hydroxylationα-Hydroxy-N-nitrosamineSpontaneous decomposition
α-Hydroxy-N-nitrosamineSpontaneous decompositionDiazonium ionAlkylation of nucleophiles
N-Ethyl-2-methyl-N-nitroso-allylaminePhotolysis (UV)Amino radical and Nitric oxide radicalRecombination or further reactions

Catalytic Effects on N-Ethyl-2-methyl-N-nitroso-allylamine Reactions

The reactions of N-nitrosamines can be significantly influenced by catalysts. Acid catalysis is a well-documented phenomenon in the decomposition of many N-nitrosamines. sci-hub.se In acidic environments, the protonation of the oxygen atom of the nitroso group facilitates the cleavage of the N-N bond. The rate of this acid-catalyzed decomposition can be further enhanced by the presence of nucleophilic anions. nih.gov

While specific studies on the catalytic effects on N-Ethyl-2-methyl-N-nitroso-allylamine are scarce, it is reasonable to infer that its transformations would be susceptible to similar catalytic influences. For instance, in an acidic medium, the presence of halide ions could be expected to accelerate its decomposition.

The enzymatic catalysis by cytochrome P450 has already been mentioned as a critical factor in the metabolic activation of N-nitrosamines. nih.gov This biocatalytic process is highly specific and is a key determinant of the biological reactivity and carcinogenicity of these compounds. The structural features of N-Ethyl-2-methyl-N-nitroso-allylamine, including the ethyl and 2-methylallyl groups, will influence its interaction with the active site of these enzymes and thus affect the rate and regioselectivity of its metabolic transformation.

Table 2: Potential Catalytic Influences on N-Ethyl-2-methyl-N-nitroso-allylamine Reactions

Catalyst TypeProposed EffectReaction
Acid (e.g., H+)Protonation of nitroso group, facilitating N-N bond cleavageDecomposition / Denitrosation
Nucleophiles (e.g., Br-, SCN-)Trapping of nitrosonium ion, accelerating decompositionAcid-catalyzed decomposition
Enzymes (e.g., Cytochrome P450)α-hydroxylationMetabolic activation

Analytical Research for N Ethyl 2 Methyl N Nitroso Allylamine

Advanced Chromatographic Separation Techniques for Trace Analysis

Chromatography is the cornerstone for separating N-nitrosamines from complex sample matrices before detection. The choice between gas and liquid chromatography is often dictated by the volatility and thermal stability of the target analytes.

Gas Chromatography (GC) Methodologies for Volatile N-Nitrosamines

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile N-nitrosamines. nih.govkarger.com Given its structure, N-Ethyl-2-methyl-N-nitroso-allylamine is expected to be amenable to GC analysis. Methodologies often involve direct liquid injection of a sample extract into the GC system. restek.com For some volatile nitrosamines, headspace sample introduction can also be utilized. restek.com

The separation is typically achieved on capillary columns with various stationary phases. Low-polarity stationary phases, such as those with a 5% phenyl, 95% methyl polysiloxane composition, are commonly used. mac-mod.com The selection of the column and temperature programming is critical to resolve target nitrosamines from each other and from potential matrix interferences. restek.com To expedite method development, modeling software like Pro EZGC can be employed to predict optimal columns and analytical conditions before laboratory work commences. restek.com

Table 1: Representative Gas Chromatography (GC) Conditions for N-Nitrosamine Analysis

Parameter Condition Source
Column SH-I-624Sil MS (30 m × 0.25 mm I.D., df = 1.4 μm) shimadzu.com
Injection Mode Splitless (high pressure injection) shimadzu.com
Injection Volume 2 µL shimadzu.com
Injector Temp. 250 °C shimadzu.com
Carrier Gas Helium restek.com

| Detector | Mass Spectrometer (MS/MS) or Thermal Energy Analyzer (TEA) | restek.compublisso.de |

Liquid Chromatography (LC and HPLC) Applications for N-Ethyl-2-methyl-N-nitroso-allylamine Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) offer powerful alternatives to GC, particularly for less volatile or thermally labile N-nitrosamines. mac-mod.com These techniques are frequently coupled with mass spectrometry (LC-MS) and have become central to nitrosamine (B1359907) analysis in pharmaceuticals and other matrices. nih.govrsc.org

Reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase. nih.govamazonaws.com The separation of various N-nitrosamines can be achieved on columns such as those with C18 stationary phases. sigmaaldrich.comlcms.cz The use of UHPLC systems can significantly shorten analysis times while improving resolution and sensitivity. rsc.org Germany's Official Medicines Control Laboratory (OMCL) developed an efficient UHPLC method for the simultaneous analysis of multiple N-nitrosamines in pharmaceutical products. nih.gov

Table 2: Example High-Performance Liquid Chromatography (HPLC) Conditions for N-Nitrosamine Separation

Parameter Condition Source
System UHPLC lcms.cz
Column Hypersil GOLD™ C18 (1.9 µm, 100 × 2.1 mm) lcms.cz
Mobile Phase A Water + 0.1% Formic Acid lcms.cz
Mobile Phase B Methanol (B129727) + 0.1% Formic Acid lcms.cz
Flow Rate 500 µL/min lcms.cz
Injection Volume 100 µL lcms.cz

| Detector | High-Resolution Mass Spectrometry (HRMS) | lcms.cz |

Optimization of Stationary and Mobile Phases for Enhanced Resolution

Achieving optimal separation of N-nitrosamines requires careful optimization of both the stationary and mobile phases. pmda.go.jp In GC, the choice of stationary phase, column length, and internal diameter affects the resolution and analysis time. restek.com

In LC, C18 columns are widely used, but alternative selectivities can be advantageous for separating complex mixtures. mac-mod.comlcms.cz For instance, pentafluorophenyl (PFP) phases can offer different retention mechanisms compared to standard C18 phases, enabling the resolution of analytes that might co-elute on a C18 column. mac-mod.com The mobile phase composition, including the ratio of organic solvent (like methanol or acetonitrile) to water and the use of additives such as formic acid or trifluoroacetic acid (TFA), is critical. sigmaaldrich.comlcms.cz Adjusting the mobile phase gradient and pH can fine-tune the separation, ensuring that target analytes are well-resolved from the sample matrix and from each other. amazonaws.compmda.go.jp For example, a change in the organic solvent concentration can shift the elution times of different nitrosamines, preventing peak broadening and improving separation. amazonaws.com

High-Sensitivity Spectroscopic and Mass Spectrometric Detection Strategies

Due to the low concentration limits required for N-nitrosamines, detection methods must be both highly sensitive and selective. nih.gov Mass spectrometry and the Thermal Energy Analyzer are the two most prominent detection strategies employed. nih.gov

Mass Spectrometry (MS, MS/MS, HRMS) for Structural Elucidation and Quantitative Analysis

Mass spectrometry, especially when coupled with chromatography (GC-MS or LC-MS), is the definitive technique for the analysis of N-nitrosamines. nih.govnih.govepa.gov It provides not only quantitative data but also structural information for unequivocal identification. researchgate.net

Tandem Mass Spectrometry (MS/MS): GC-MS/MS and LC-MS/MS are frequently recommended for trace-level analysis due to their high selectivity and sensitivity. restek.comnih.gov These techniques use multiple reaction monitoring (MRM) to filter out matrix interferences, which is crucial for achieving low detection limits in complex samples. nih.gov The fragmentation of the parent ion into specific product ions provides a high degree of confidence in the identification of the analyte. researchgate.net

High-Resolution Mass Spectrometry (HRMS): LC-HRMS has emerged as a powerful tool, offering enhanced selectivity and accurate mass measurements. rsc.orgfda.gov This capability allows for the elucidation of chemical structures and can differentiate between compounds with very similar masses, such as N-nitrosodimethylamine (NDMA) and the solvent N,N-Dimethylformamide (DMF). fda.gov HRMS methods developed by the U.S. Food and Drug Administration (FDA) can detect and quantify up to eight different nitrosamine impurities with limits as low as 0.005 ppm. fda.gov

Different ionization sources can be employed, including electron ionization (EI) for GC-MS and atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) for LC-MS. nih.govb-cdn.net

Table 3: Common Mass Spectrometry Parameters for N-Nitrosamine Detection

Parameter Technique Details Source
Ionization Source APCI / ESI For LC-MS applications nih.govfda.gov
Mass Analyzer Triple Quadrupole (MS/MS) Used for MRM for high sensitivity and selectivity restek.comnih.gov
Mass Analyzer Orbitrap (HRMS) Provides high mass resolution (>60,000) for accurate mass measurement lcms.czfda.gov
Scan Mode Selected Ion Monitoring (SIM) Monitors specific ions to increase sensitivity fda.gov

| Scan Mode | Product Ion Scan (MS2) | Fragments a selected parent ion to confirm identity | fda.gov |

Thermal Energy Analyzer (TEA) as a Highly Selective Detector for N-Nitroso Compounds

The Thermal Energy Analyzer (TEA) is a highly specific and sensitive detector for N-nitroso compounds. labcompare.comchromatographytoday.com It has been considered an industry standard for nitrosamine analysis since its introduction. chromatographytoday.com The TEA's high selectivity stems from its unique detection mechanism, which minimizes the matrix interference common with other detectors. labcompare.com

The operational principle of the TEA involves the selective thermal cleavage of the weak N-NO bond in N-nitrosamines. labcompare.com When the effluent from a GC column passes through a high-temperature pyrolyzer (around 500°C), the N-NO bond breaks, releasing a nitric oxide (NO) radical. labcompare.comfilab.fr This NO radical then reacts with ozone (O₃) in a reaction chamber, producing electronically excited nitrogen dioxide (NO₂). As the excited NO₂ decays to its ground state, it emits light (chemiluminescence) in the near-infrared region. This emitted light is detected by a photomultiplier tube, generating a signal that is proportional to the amount of the N-nitroso compound present. labcompare.com The TEA is noted for its exceptional sensitivity, with detection limits in the femtogram range. chromatographytoday.com

Integration of Spectroscopic Methods (e.g., Infrared, Nuclear Magnetic Resonance) for Comprehensive Characterization

The definitive identification and structural elucidation of N-Ethyl-2-methyl-N-nitroso-allylamine rely on the synergistic use of various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. While specific spectral data for N-Ethyl-2-methyl-N-nitroso-allylamine is not extensively published, characteristic spectral features can be inferred from the analysis of structurally related N-nitrosamines.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups within the molecule. The N-N=O group of nitrosamines gives rise to characteristic absorption bands. For N-nitrosamines, two principal absorption bands are of interest: the N=O stretching vibration and the N-N stretching vibration. In non-associated states, the N=O stretching frequency is typically observed in the range of 1486–1408 cm⁻¹. pw.edu.pl However, in condensed phases, this band can be found at lower frequencies due to intermolecular associations. pw.edu.pl The N-N stretching vibration is generally a strong band observed between 1106 and 1052 cm⁻¹. pw.edu.pl Density Functional Theory (DFT) calculations on various nitrosamines can provide theoretical vibrational frequencies that serve as a valuable reference for experimental spectra. dtic.mil

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the restricted rotation around the N-N bond, N-nitrosamines can exist as a mixture of E and Z isomers, which are often distinguishable by NMR. nih.gov This geometric isomerism results in two distinct sets of signals for the protons and carbons near the nitroso group. For asymmetrical N-nitrosamines, this phenomenon is particularly evident. nih.gov The chemical shifts of the α-protons to the nitrogen atom are highly dependent on their orientation with respect to the oxygen atom of the nitroso group. In the case of N-Ethyl-2-methyl-N-nitroso-allylamine, one would expect to observe distinct signals for the ethyl and 2-methylallyl groups corresponding to each isomer. DFT calculations can be employed to predict the NMR chemical shifts for each isomer, aiding in the assignment of the observed signals. nih.gov

Spectroscopic TechniqueKey Functional Group/Structural FeatureExpected Absorption/Chemical Shift Range
Infrared (IR) SpectroscopyN=O Stretching1408–1486 cm⁻¹ (non-associated)
Infrared (IR) SpectroscopyN-N Stretching1052–1106 cm⁻¹
¹H-NMR SpectroscopyProtons α to NitrogenDistinct signals for E and Z isomers
¹³C-NMR SpectroscopyCarbons α to NitrogenDistinct signals for E and Z isomers

Sampling and Sample Preparation Methodologies for Complex Matrices

The accurate quantification of N-Ethyl-2-methyl-N-nitroso-allylamine in various environmental and biological matrices requires robust and efficient sampling and sample preparation techniques. The volatile nature of many low-molecular-weight nitrosamines influences the choice of methodology.

Solid Phase Microextraction (SPME) and Impinger Systems for Air and Aqueous Samples

Solid Phase Microextraction (SPME): SPME is a solvent-free, rapid, and sensitive technique for the extraction of volatile and semi-volatile organic compounds from a variety of matrices. nih.govresearchgate.net For aqueous samples, headspace SPME is often preferred to minimize matrix effects. The choice of fiber coating is critical for efficient extraction of the target analyte. For nitrosamines, polar fibers have been shown to be effective. researchgate.net The optimized SPME method can achieve low detection limits in the ng/L range. nih.gov

Impinger Systems: Impinger systems are a traditional and validated method for sampling volatile nitrosamines from air, including tobacco smoke. acs.org This technique involves bubbling a known volume of air through a series of liquid-filled impingers. The trapping solution is typically an aqueous buffer, often containing a nitrosation inhibitor like ascorbic acid to prevent artifact formation. acs.org The efficiency of impinger sampling is dependent on the volatility and solubility of the specific nitrosamine. ukccsrc.ac.uk For more volatile nitrosamines, a backup sorbent tube may be used in series with the impingers to capture any breakthrough. ukccsrc.ac.uk

Sampling TechniqueMatrixPrincipleAdvantages
Solid Phase Microextraction (SPME)Air, AqueousAdsorption/absorption of analyte onto a coated fiberSolvent-free, rapid, high sensitivity nih.govresearchgate.net
Impinger SystemsAirBubbling air through a trapping solutionValidated for volatile nitrosamines, can handle large sample volumes acs.org

Development of Derivatization Strategies for Improved Analyte Volatility and Detectability

Derivatization can be employed to enhance the chromatographic properties and detector response for nitrosamines, particularly for analysis by Gas Chromatography (GC). A common strategy involves the denitrosation of the N-nitrosamine to the corresponding secondary amine, followed by derivatization of the amine. nih.gov Reagents such as hydrobromic acid can be used for the denitrosation step. nih.gov The resulting secondary amine can then be converted to a more volatile and detectable derivative, for instance, by reaction with diethyl chlorothiophosphate for analysis by GC with flame photometric detection. nih.gov This approach can improve selectivity and sensitivity. nih.gov

Considerations for Stability and Storage of N-Ethyl-2-methyl-N-nitroso-allylamine Samples

The stability of N-nitrosamines in samples is a critical factor for accurate quantification. N-nitrosamines are generally stable compounds, particularly in neutral and alkaline conditions. mdpi.com However, they can be susceptible to degradation under strong acidic conditions or upon exposure to ultraviolet (UV) light. mdpi.com Studies on various N-nitrosamines have shown good stability in different matrices when stored appropriately. For instance, in lake water, some nitrosamines showed no degradation over a 3.5-month period. nih.govoup.com In human urine, volatile nitrosamines have been found to be stable for up to 24 days at temperatures ranging from -70°C to 20°C, and for up to a year at -70°C. nih.gov For long-term storage of samples containing N-Ethyl-2-methyl-N-nitroso-allylamine, it is recommended to store them at low temperatures (e.g., -20°C or -70°C) and protect them from light. nih.gov

Analytical Method Validation and Performance Characteristics

The validation of analytical methods is crucial to ensure the reliability and accuracy of the data generated. For trace-level analysis of compounds like N-Ethyl-2-methyl-N-nitroso-allylamine, method validation according to guidelines such as those from the International Council for Harmonisation (ICH) is essential.

Evaluation of Specificity, Precision, Linearity, and Accuracy

Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. pmda.go.jp In chromatographic methods, specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte. The use of mass spectrometric detection (MS/MS or high-resolution MS) greatly enhances specificity. pmda.go.jpijpsjournal.com

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). For trace analysis of nitrosamines, acceptable RSD values are generally expected to be low, often below 15% or 20%, depending on the concentration level. nano-ntp.commerckmillipore.com

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship is typically evaluated by a linear regression analysis, and a correlation coefficient (r²) close to 1 (e.g., >0.99) is desired. nano-ntp.comnih.gov

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels. For nitrosamine analysis, recovery values are typically expected to be within a range of 80-120%. researchgate.net

Validation ParameterDescriptionTypical Acceptance Criteria
SpecificityAbility to differentiate the analyte from other matrix componentsNo interfering peaks at the analyte's retention time pmda.go.jp
PrecisionCloseness of repeated measurementsRelative Standard Deviation (RSD) < 15-20% nano-ntp.commerckmillipore.com
LinearityProportionality of signal to analyte concentrationCorrelation coefficient (r²) > 0.99 nano-ntp.comnih.gov
AccuracyCloseness of measured value to the true valueRecovery of 80-120% researchgate.net

Determination of Detection and Quantitation Limits for Trace Levels

The accurate and reliable determination of detection and quantitation limits for N-nitrosamines, including N-Ethyl-2-methyl-N-nitroso-allylamine, at trace levels is a critical aspect of analytical research. These limits define the capabilities of an analytical method to identify and quantify the presence of these compounds, which is particularly important given their potential health risks even at low concentrations. ontosight.ai The establishment of these limits is essential for ensuring the safety of pharmaceuticals, food products, and drinking water.

Regulatory agencies have set stringent guidelines for acceptable intake limits of N-nitrosamine impurities, necessitating highly sensitive analytical methods. nih.govfda.gov The development of such methods faces challenges, including the diversity in physicochemical properties of different N-nitrosamines and the potential for their formation during the analytical process itself. digitellinc.comnih.govresearchgate.net

Research Findings and Methodologies

Advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are employed for the trace-level analysis of N-nitrosamines. nih.govaz-biopharm.de High-resolution mass spectrometry, such as that using Orbitrap technology, has proven to be a powerful tool for quantifying low molecular weight compounds like N-nitrosamines at the picogram level in complex matrices with high sensitivity and selectivity. nih.gov

One study focused on the analysis of nine different N-nitrosamines in wastewater developed a method using solid-phase extraction followed by LC-MS with a linear ion trap-orbitrap hybrid instrument. This approach allowed for the quantification of these compounds with method detection limits (MDLs) ranging from 0.3 to 3.9 nanograms per liter (ng/L) and instrumental detection limits of 2 to 14 picograms (pg) on the column. nih.gov While N-Ethyl-2-methyl-N-nitroso-allylamine was not one of the nine compounds specifically listed in this study, the reported detection limits provide a relevant benchmark for the levels achievable for similar nitrosamines.

The following table summarizes the method detection limits for the nine N-nitrosamines from the aforementioned study:

CompoundMethod Detection Limit (ng/L)
N-Nitrosodimethylamine0.3
N-Nitrosomethylethylamine0.4
N-Nitrosodiethylamine0.5
N-Nitrosopyrrolidine0.8
N-Nitrosopiperidine1.1
N-Nitrosomorpholine3.9
N-Nitrosodibutylamine0.6
N-NitrosodipropylamineNot specified
N-NitrosodiphenylamineNot specified

Data sourced from a study on the analysis of nitrosamines in wastewater. nih.gov

Another area of research involves the development of screening methods for a broader range of nitrosamines. For instance, a UHPLC-MS/MS method was established for the simultaneous detection of 12 different N-nitrosamines. az-biopharm.de In this study, the limit of detection (LOD) for N-nitrosodimethylamine (NDMA) was determined to be 0.288 ng/mL in solution, which corresponds to 0.0072 parts per million (ppm) in the sample. The limit of quantitation (LOQ) was 0.576 ng/mL, corresponding to 0.0144 ppm. az-biopharm.de The researchers noted that since NDMA has the lowest retention time and ionization efficiency among the tested compounds, the method is expected to detect the other listed nitrosamines with sufficient sensitivity. az-biopharm.de

The challenges in achieving low detection and quantitation limits also include potential matrix effects, which can cause signal suppression, particularly in complex samples like wastewater. nih.gov Furthermore, the presence of certain N-nitrosamines in ultra-pure water and laboratory materials can complicate the analysis at very low concentrations. digitellinc.com

Environmental Transformation and Degradation Studies of N Ethyl 2 Methyl N Nitroso Allylamine

Photodegradation Pathways and Kinetics under Various Light Regimes

No specific studies on the photodegradation of Allylamine (B125299), N-ethyl-2-methyl-N-nitroso- were found. Research on other N-nitrosamines indicates that photodegradation is a key environmental degradation pathway, typically involving the cleavage of the N-N bond upon absorption of UV radiation. The kinetics and products of such reactions are highly dependent on the specific molecular structure and environmental conditions, such as light intensity and wavelength. Without dedicated studies, the photodegradation pathways and kinetics for Allylamine, N-ethyl-2-methyl-N-nitroso- remain uncharacterized.

Chemical Degradation in Abiotic Environmental Compartments (e.g., Hydrolysis, Oxidation)

There is no available data on the hydrolysis or oxidation of Allylamine, N-ethyl-2-methyl-N-nitroso- in abiotic environmental compartments. For N-nitrosamines in general, hydrolysis is not considered a major degradation pathway under typical environmental pH conditions. Oxidation processes, potentially initiated by radicals such as hydroxyl radicals in the atmosphere or in water, can contribute to their degradation. However, the susceptibility of Allylamine, N-ethyl-2-methyl-N-nitroso- to these processes and the resulting degradation products have not been investigated.

Biotic Transformation Mechanisms and Microbial Degradation Studies

Specific research on the microbial degradation of Allylamine, N-ethyl-2-methyl-N-nitroso- is absent from the scientific literature. While various microorganisms have been shown to degrade other N-nitrosamines, the specific enzymes and metabolic pathways involved are often compound-dependent.

Identification of Degradation Products and Intermediates

Without biodegradation studies, the degradation products and intermediates of Allylamine, N-ethyl-2-methyl-N-nitroso- resulting from microbial action are unknown.

Role of Microbial Communities in N-Nitrosamine Biotransformation

The role of specific microbial communities in the biotransformation of Allylamine, N-ethyl-2-methyl-N-nitroso- has not been explored. General studies on other nitrosamines suggest that both aerobic and anaerobic microorganisms can be involved in their degradation, but this cannot be extrapolated to this specific compound without direct experimental evidence.

Environmental Fate and Transport Modeling of N-Ethyl-2-methyl-N-nitroso-allylamine in Different Media

No environmental fate and transport models have been developed for Allylamine, N-ethyl-2-methyl-N-nitroso-. Such models require empirical data on the compound's physical-chemical properties and its degradation rates in various environmental media (soil, water, air), which are currently unavailable.

Metabolic Pathways and Biotransformation Studies of N Ethyl 2 Methyl N Nitroso Allylamine

Enzymatic Hydroxylation and α-Oxidation Mechanisms in Biological Systems

The metabolic activation of N-Ethyl-2-methyl-N-nitroso-allylamine is initiated by enzymatic hydroxylation at one of the α-carbon atoms—the carbon atoms situated adjacent to the nitroso group. This reaction, also known as α-oxidation, is primarily catalyzed by cytochrome P450 enzymes. researchgate.net For N-Ethyl-2-methyl-N-nitroso-allylamine, there are two potential sites for this initial oxidative attack: the methylene (B1212753) carbon of the N-ethyl group and the methine carbon of the N-(2-methylallyl) group.

CYP isozymes, particularly members of the CYP2E1 and CYP2A6 subfamilies, are well-documented for their role in the α-hydroxylation of various N-nitrosamines. nih.govdntb.gov.ua This enzymatic action introduces a hydroxyl group, forming a highly unstable α-hydroxynitrosamine intermediate. nih.gov This intermediate is not isolated from biological systems due to its rapid, spontaneous decomposition into subsequent reactive species. researchgate.net The rate-limiting step in this metabolic activation is often the C-H bond cleavage at the α-position, a process that can be influenced by the specific CYP isozyme involved. nih.gov

Table 1: Key Enzymes in N-Nitrosamine Metabolism

Enzyme Family Specific Isozyme(s) Primary Metabolic Role Reference(s)
Cytochrome P450 CYP2E1, CYP2A6, CYP2B1 α-Hydroxylation (Oxidation) nih.govnih.govdntb.gov.ua

Formation and Characterization of Reactive Intermediates During Biotransformation (e.g., Diazoalkanes, Carbonium Ions)

The decomposition of the unstable α-hydroxynitrosamine intermediate triggers a cascade of chemical transformations that produce highly reactive electrophiles. nih.govresearchgate.net This decomposition pathway is central to the biological effects of N-nitrosamines.

The breakdown of the α-hydroxynitrosamine yields an aldehyde and an alkyldiazohydroxide. nih.gov

Hydroxylation at the ethyl group would yield acetaldehyde (B116499) and N-(2-methylallyl)diazohydroxide.

Hydroxylation at the 2-methylallyl group would produce 2-butenal and ethyldiazohydroxide.

The alkyldiazohydroxide intermediate is also unstable and can tautomerize and subsequently lose a water molecule to form a diazonium ion. researchgate.net These diazonium ions are exceptionally reactive and readily decompose by releasing molecular nitrogen (N₂), a thermodynamically favorable process. This final step generates a highly electrophilic carbocation (also known as a carbonium ion). nih.govresearchgate.net These carbocations, such as the ethyl cation or the 2-methylallyl cation, can then react with nucleophilic centers in cellular macromolecules. ontosight.ai The alkylation of DNA by these reactive species is a critical event that can lead to mutations. researchgate.netnih.gov

Table 2: Key Reactive Intermediates in N-Nitrosamine Biotransformation

Intermediate Formation Pathway Chemical Reactivity Reference(s)
α-Hydroxynitrosamine Enzymatic α-hydroxylation by CYP P450 Highly unstable, spontaneously decomposes. researchgate.netnih.gov
Alkyldiazohydroxide Decomposition of α-hydroxynitrosamine Unstable, precursor to diazonium ions. nih.gov
Diazonium Ion Dehydration of alkyldiazohydroxide Highly reactive, releases N₂. researchgate.net

Dealkylation and Denitrosation Pathways within Biological Systems

The metabolic processes affecting N-Ethyl-2-methyl-N-nitroso-allylamine can be broadly categorized as dealkylation and denitrosation.

Dealkylation , the removal of an alkyl or alkenyl group, is the primary outcome of the α-hydroxylation pathway. mdpi.comnih.gov This process, formally known as oxidative N-dealkylation, results in the cleavage of a carbon-nitrogen bond, releasing the alkyl/alkenyl group as an aldehyde and ultimately leading to the formation of a highly reactive alkylating species. mdpi.com For N-Ethyl-2-methyl-N-nitroso-allylamine, this can result in either de-ethylation or de-(2-methylallyl)ation, depending on the initial site of enzymatic attack. This pathway is a major route for the metabolism of xenobiotics containing amine functional groups. nih.govdntb.gov.ua

Denitrosation involves the removal of the nitroso (-N=O) group, which yields the corresponding secondary amine, N-ethyl-2-methyl-allylamine. This can occur through two primary mechanisms:

Protolytic Denitrosation: Under acidic conditions, such as those found in the stomach, the nitrosamine (B1359907) can be protonated. The protonated species is susceptible to nucleophilic attack, leading to the cleavage of the N-N bond and release of the nitroso group. nih.gov

Metabolic Denitrosation: Cytochrome P450 enzymes can also catalyze denitrosation, which is generally considered a minor detoxification pathway compared to α-hydroxylation for most carcinogenic nitrosamines. nih.gov

In Vitro and In Vivo Models for Elucidating N-Ethyl-2-methyl-N-nitroso-allylamine Metabolism

A variety of experimental models are employed to study the complex metabolic pathways of N-nitrosamines. These models allow researchers to identify metabolites, characterize enzymatic activities, and assess biological outcomes.

In Vitro Models: These systems use isolated biological components to study metabolism in a controlled environment.

Subcellular Fractions: Liver microsomes, which are rich in CYP enzymes, are extensively used to study phase I metabolic reactions like α-hydroxylation. nih.govnih.gov Post-mitochondrial fractions (S9) can also be used. primescholars.com

Isolated Cells: Primary hepatocytes provide a more complete model, containing both phase I and phase II enzymes in an intact cellular environment, allowing for the study of conjugation and detoxification pathways. nih.gov Cells from other organs, such as the lung or kidney, can be used to investigate organ-specific metabolism. nih.gov

Purified Enzymes: Using recombinantly expressed CYP enzymes allows for the precise determination of which specific isozymes are responsible for metabolizing the compound. nih.gov

In Vivo Models: These models involve the use of whole organisms, providing a comprehensive view of the absorption, distribution, metabolism, and excretion of a compound.

Rodent Models: Rats and mice are the most common animal models for studying N-nitrosamine metabolism and carcinogenicity. nih.govdiffundit.com Following administration of the compound, researchers can analyze urine and feces for metabolites or examine tissues for DNA adducts and pathological changes. nih.govnih.gov

Transgenic Models: Genetically modified rodent models, such as transgenic mice, can be used to investigate the role of specific enzymes (e.g., P450 2E1) in the metabolic activation and toxicity of nitrosamines. nih.govdiffundit.com

Table 3: Comparison of Models for N-Nitrosamine Metabolism Studies

Model Type Examples Advantages Limitations Reference(s)
In Vitro Liver microsomes, isolated hepatocytes, purified enzymes High throughput, controlled conditions, mechanistic insights Lacks systemic complexity, may not reflect whole-organism response nih.govnih.govnih.gov

Influence of Biological Environment on N-Nitrosamine Reactivity

The metabolic activation and subsequent reactivity of N-Ethyl-2-methyl-N-nitroso-allylamine are significantly modulated by the surrounding biological environment.

Enzyme Profile: The rate and pathway of metabolism are highly dependent on the specific CYP450 isozymes present in a given tissue. impactfactor.org The liver contains a high concentration of these enzymes, making it a primary site of metabolism. mdpi.com However, extrahepatic tissues like the lungs and kidneys also express CYPs and can be targets for toxicity. nih.gov Individual variations in enzyme expression due to genetic polymorphisms can also lead to differences in susceptibility. mdpi.com

pH: The local pH can influence both the formation and degradation of nitrosamines. The acidic environment of the stomach, for example, can facilitate the endogenous formation of nitrosamines from precursors and also promote their acid-catalyzed protolytic denitrosation. nih.govprimescholars.com

Cellular Nucleophiles: The ultimate fate of the reactive carbocations generated during metabolism depends on the availability of cellular nucleophiles. While they can react with water, their reaction with critical macromolecules like DNA, RNA, and proteins is of greater toxicological significance. researchgate.netnih.gov

Detoxification Pathways: The presence of detoxification enzymes and co-substrates, such as glutathione (B108866) (GSH) and glutathione-S-transferases, can mitigate toxicity. These systems can conjugate with reactive intermediates, rendering them more water-soluble and facilitating their excretion. nih.gov

Advanced Theoretical and Computational Studies of N Ethyl 2 Methyl N Nitroso Allylamine

Quantum Chemical Calculations for Electronic Structure, Energetics, and Stability (e.g., DFT, Ab Initio Methods)

Detailed quantum chemical investigations specific to N-Ethyl-2-methyl-N-nitroso-allylamine have not been widely published. However, the application of methods like Density Functional Theory (DFT) and ab initio calculations is standard practice for characterizing the fundamental properties of N-nitrosamines.

These first-principles methods solve the electronic Schrödinger equation to provide a detailed understanding of the molecule's electronic structure. For N-Ethyl-2-methyl-N-nitroso-allylamine, such calculations would focus on several key areas:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms (the ground state geometry). This would involve calculating bond lengths, bond angles, and dihedral angles, particularly around the N-N=O functional group and the 2-methylallyl substituent.

Electronic Properties: Calculating the distribution of electrons within the molecule to understand its polarity and reactivity. Key parameters include the molecular dipole moment, partial atomic charges, and the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.

Energetics and Stability: Computing the total electronic energy, enthalpy of formation, and Gibbs free energy to assess the molecule's thermodynamic stability. A significant aspect for nitrosamines is the rotational barrier around the N-N bond, which has partial double-bond character due to resonance. DFT and ab initio methods can precisely calculate the energy required for this rotation, which influences the conformational isomers present at room temperature.

The insights gained from these calculations are foundational for understanding the molecule's behavior at a quantum level.

Table 1: Illustrative Parameters from Quantum Chemical Calculations for N-Ethyl-2-methyl-N-nitroso-allylamine (Note: The following values are representative of parameters that would be calculated and are not from published experimental or computational studies on this specific molecule.)

ParameterDescriptionTheoretical Value
Total Energy The total electronic energy of the optimized geometry at a specific level of theory.Calculation Dependent
Dipole Moment A measure of the net molecular polarity.Calculation Dependent
N-N Bond Length The distance between the two nitrogen atoms.Calculation Dependent
N=O Bond Length The distance between the nitrogen and oxygen atoms of the nitroso group.Calculation Dependent
HOMO Energy Energy of the highest occupied molecular orbital.Calculation Dependent
LUMO Energy Energy of the lowest unoccupied molecular orbital.Calculation Dependent
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, an indicator of chemical stability.Calculation Dependent
N-N Rotational Barrier The energy required to rotate around the bond connecting the two nitrogen atoms.Calculation Dependent

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Specific molecular dynamics (MD) simulation studies for N-Ethyl-2-methyl-N-nitroso-allylamine are not found in the surveyed literature. MD simulations are a computational method used to study the physical movements of atoms and molecules over time.

For a flexible molecule like N-Ethyl-2-methyl-N-nitroso-allylamine, MD simulations would provide crucial insights into:

Conformational Landscape: The molecule can adopt various shapes or conformations due to the rotation around its single bonds (e.g., C-C, C-N). MD simulations can explore this conformational space, identifying the most populated and energetically favorable conformations in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent).

Intermolecular Interactions: When simulated in a condensed phase (liquid or solution), MD can reveal how molecules of N-Ethyl-2-methyl-N-nitroso-allylamine interact with each other and with solvent molecules. This includes the formation of hydrogen bonds (if applicable), van der Waals forces, and electrostatic interactions. Understanding these interactions is key to predicting physical properties like boiling point, solubility, and miscibility.

Dynamic Behavior: MD simulations provide a time-resolved view of molecular motions, including bond vibrations, angle bending, and torsional rotations. This dynamic information complements the static picture provided by quantum chemical calculations.

Mechanistic Elucidation through Computational Reaction Pathway Analysis and Transition State Investigations

This type of investigation would typically involve:

Mapping Potential Energy Surfaces: Calculations are used to map the energy of the system as reactants are converted into products. This "map," or potential energy surface, shows the energetic landscape of the reaction.

Identifying Transition States: A key goal is to locate the transition state—the highest energy point along the lowest energy reaction path. The structure and energy of the transition state determine the activation energy of the reaction, which is the primary factor controlling the reaction rate.

Investigating Intermediates: Many reactions proceed through one or more intermediate species, which are temporary, metastable molecules formed during the reaction. Computational analysis can identify these intermediates and characterize their stability.

For N-Ethyl-2-methyl-N-nitroso-allylamine, this approach could be used to study various potential reactions, such as its thermal decomposition, oxidation, or reactions involving the allylic double bond.

Prediction of Spectroscopic Properties and Chemical Reactivity Descriptors

There are no specific published predictions of the spectroscopic properties or detailed chemical reactivity descriptors for N-Ethyl-2-methyl-N-nitroso-allylamine. However, these properties can be reliably calculated using quantum chemistry software.

Spectroscopic Properties: Computational methods can predict various types of spectra, which are invaluable for chemical identification and structural elucidation.

NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated and compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectra: The vibrational frequencies and intensities of the molecule can be computed. This allows for the assignment of specific peaks in an experimental IR spectrum to the vibrations of particular functional groups, such as the N=O stretch of the nitroso group or the C=C stretch of the allyl group.

Chemical Reactivity Descriptors: DFT calculations can provide a set of indices that help predict how a molecule will behave in a chemical reaction. These "conceptual DFT" descriptors are derived from the molecule's electronic structure.

Table 2: Illustrative Chemical Reactivity Descriptors for N-Ethyl-2-methyl-N-nitroso-allylamine (Note: These descriptors are examples of what would be calculated and are not from published studies.)

DescriptorDescriptionPredicted Relevance
Ionization Potential The energy required to remove an electron; related to the HOMO energy.Indicates susceptibility to oxidation.
Electron Affinity The energy released when an electron is added; related to the LUMO energy.Indicates susceptibility to reduction.
Electronegativity The tendency of the molecule to attract electrons.Provides insight into overall reactivity.
Chemical Hardness A measure of resistance to change in electron distribution; related to the HOMO-LUMO gap.A larger value implies greater stability.
Fukui Functions Indicates the most likely sites within the molecule for nucleophilic or electrophilic attack.Predicts regioselectivity of reactions.

These predicted properties serve as powerful complements to experimental work, aiding in the interpretation of results and guiding further research into the chemistry of N-Ethyl-2-methyl-N-nitroso-allylamine.

Q & A

Q. Q1. What spectroscopic methods are recommended for identifying and characterizing N-ethyl-2-methyl-N-nitroso-allylamine?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the structure. For example, the nitroso group (-N=O) typically causes deshielding in adjacent protons, while allylic protons exhibit distinct splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (88.1084 g/mol for the core structure) and fragmentation patterns. The InChIKey RTDCJKARQCRONF-UHFFFAOYSA-N (from NIST data) ensures consistency with reference libraries .
  • Infrared (IR) Spectroscopy: Identify characteristic nitroso stretches (~1,500–1,400 cm⁻¹) and allylic C-H vibrations.

Q. Q2. How can researchers synthesize N-ethyl-2-methyl-N-nitroso-allylamine while minimizing side reactions?

Methodological Answer:

  • Nitrosation Protocol: React the parent secondary amine (N-ethyl-2-methyl-allylamine) with sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl). Maintain temperatures below 5°C to suppress competing diazotization or oxidation .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the nitroso compound. Monitor for impurities like N-nitrosodialkylamines using LC-MS .

Advanced Research Questions

Q. Q3. What analytical challenges arise in quantifying trace nitrosamine impurities, and how can they be resolved?

Methodological Answer:

  • Sensitivity Limitations: Employ tandem LC-MS/MS with multiple reaction monitoring (MRM) to achieve detection limits <1 ppb, as recommended by EMA guidelines .
  • Matrix Interference: Use solid-phase extraction (SPE) or derivatization (e.g., with heptafluorobutyric anhydride) to enhance selectivity in complex matrices like pharmaceuticals .
  • Validation: Follow ICH M7 guidelines for method validation, including spike-recovery tests and inter-laboratory reproducibility checks .

Q. Q4. How do reaction conditions influence the stability and decomposition pathways of N-nitroso-allylamines?

Methodological Answer:

  • pH-Dependent Stability: Under alkaline conditions (pH >8), nitroso compounds may hydrolyze to secondary amines. Use buffered solutions (pH 4–6) for storage .
  • Thermal Degradation: Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds. For example, N-nitroso derivatives often degrade at >100°C, releasing nitric oxide (NO) .
  • Light Sensitivity: Store samples in amber vials at -20°C to prevent photolytic cleavage of the N-N=O bond .

Q. Q5. What mechanistic insights explain the reactivity of N-nitroso-allylamines in C–H functionalization reactions?

Methodological Answer:

  • Metal-Catalyzed Activation: Rhodium(III) catalysts (e.g., [Cp*RhCl₂]₂) enable N-nitroso-directed C–H addition, as demonstrated in indazole synthesis via formal [2+2] cycloaddition .
  • Electronic Effects: The nitroso group acts as a strong σ-donor and π-acceptor, polarizing adjacent C–H bonds for regioselective functionalization. Computational studies (DFT) can map transition states .

Q. Q6. How can conflicting data on nitrosamine genotoxicity be reconciled in risk assessment?

Methodological Answer:

  • Ames Test Variability: Use S9 liver microsomes to simulate metabolic activation, as some nitrosamines (e.g., N-ethyl-N-nitroso compounds) require bioactivation to form mutagenic diazonium ions .
  • Dose-Response Analysis: Apply benchmark dose (BMD) modeling to low-dose extrapolation, accounting for thresholds in non-linear mechanisms .

Regulatory and Method Validation Questions

Q. Q7. What regulatory frameworks govern the control of N-nitroso impurities in pharmaceuticals?

Methodological Answer:

  • EMA/FDA Guidelines: Limit nitrosamines to <18 ng/day for carcinogenic risk, per ICH M7. Use forced degradation studies (e.g., with nitrite) to assess impurity formation pathways .
  • Analytical Thresholds: Follow EMA’s "Question & Answer" document for method sensitivity requirements (e.g., LC-MS/MS for trace analysis) .

Q. Q8. How should researchers design studies to evaluate nitrosamine formation in drug-excipient interactions?

Methodological Answer:

  • Forced Degradation: Incubate APIs with nitrite salts under varying pH (1–6) and temperature (25–60°C). Monitor nitrosamine formation via LC-HRMS .
  • Excipient Screening: Test antioxidants (e.g., ascorbic acid) to inhibit nitrosation, as shown in studies where organic salts reduced NDMA formation by >90% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.